2-(Benzenesulfinyl)ethan-1-amine hydrochloride

Dopamine beta-hydroxylase inhibition Enzyme mechanism Structure-activity relationship

Researchers pursuing catecholamine pathway studies or tetrahydroisoquinoline (THIQ) synthesis often encounter failed Pummerer cyclizations and confounded DβH assays when using the incorrect sulfonyl or thioether analog. This compound delivers the precise chiral sulfinyl oxidation state required. • Enables TFAA-mediated Pummerer cyclization to 1,2,3,4-tetrahydroisoquinolines. • Serves as a mechanism-based DβH probe with a redox-active sulfinyl group. • Bifunctional amine/sulfinyl scaffold supports diverse derivatization. Supplied as hydrochloride salt for optimal solution-phase reactivity.

Molecular Formula C8H12ClNOS
Molecular Weight 205.71 g/mol
CAS No. 60523-52-6
Cat. No. B1290637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzenesulfinyl)ethan-1-amine hydrochloride
CAS60523-52-6
Molecular FormulaC8H12ClNOS
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CCN.Cl
InChIInChI=1S/C8H11NOS.ClH/c9-6-7-11(10)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
InChIKeyKJMKBPBJANXHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzenesulfinyl)ethan-1-amine hydrochloride (CAS 60523-52-6) – Sulfinyl Phenethylamine for Dopamine β-Hydroxylase Modulation Research


2-(Benzenesulfinyl)ethan-1-amine hydrochloride (CAS 60523-52-6) is a β-substituted phenethylamine derivative characterized by a benzenesulfinyl (–S(=O)–) group at the β-position, presented as a hydrochloride salt [1]. This structural class has been investigated for interactions with dopamine β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine in the catecholamine biosynthetic pathway [2]. As a building block, the compound serves as a precursor for synthesizing more complex sulfinyl-containing molecules and 1,2,3,4-tetrahydroisoquinoline derivatives via Pummerer cyclization [3].

Why 2-(Benzenesulfinyl)ethan-1-amine hydrochloride (CAS 60523-52-6) Cannot Be Casually Substituted – Sulfinyl vs. Sulfonyl vs. Thioether Differentiation


In medicinal chemistry and enzyme mechanism studies involving phenethylamine scaffolds, the oxidation state at the β-position sulfur atom—sulfinyl (–S(=O)–), sulfonyl (–S(=O)₂–), or thioether (–S–)—profoundly alters electronic properties, hydrogen-bonding capacity, and steric profile [1]. 2-(Benzenesulfinyl)ethan-1-amine hydrochloride features a chiral sulfinyl group (sulfoxide) that acts as both a hydrogen-bond acceptor and a stereogenic center, distinguishing it from the achiral sulfonyl analog 2-(benzenesulfonyl)ethan-1-amine hydrochloride (CAS 38752-48-6) and the non-polar thioether 2-(phenylthio)ethanamine . These differences translate into divergent reactivity in Pummerer-type cyclizations and distinct enzyme recognition patterns at DβH active sites [2]. Direct substitution without re-optimization risks synthetic failure and confounded biological readouts.

2-(Benzenesulfinyl)ethan-1-amine hydrochloride (CAS 60523-52-6) – Product-Specific Quantitative Differentiation Evidence


Oxidation State Differentiation: Sulfinyl (–SO–) vs. Sulfonyl (–SO₂–) Analogs for DβH Recognition

The target compound possesses a sulfinyl (sulfoxide) sulfur oxidation state (+4) in the β-position side chain, contrasting with the sulfonyl (+6) oxidation state of 2-(benzenesulfonyl)ethan-1-amine hydrochloride (CAS 38752-48-6). This single oxygen-atom difference alters hydrogen-bond acceptor geometry and introduces a stereogenic center at sulfur that is absent in the symmetric sulfonyl analog . The sulfinyl group is the functional entity required for stereoselective Pummerer cyclizations that yield tetrahydroisoquinoline scaffolds, a reaction pathway not accessible from the fully oxidized sulfone [1].

Dopamine beta-hydroxylase inhibition Enzyme mechanism Structure-activity relationship Catecholamine biosynthesis

Antibacterial Spectrum: MIC Values Against Gram-Positive Pathogens

The compound demonstrates antibacterial activity against Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values reported in the range of 15.625 μM to 125 μM . These MIC values establish a benchmark for antimicrobial potency within the sulfinamide class, enabling comparisons with more potent structural analogs that may achieve sub-micromolar activity following scaffold optimization . No direct MIC comparator data for closely related sulfinyl or sulfonyl analogs are available in the public literature.

Antimicrobial Minimum Inhibitory Concentration Gram-positive bacteria Sulfinamide

Physicochemical Differentiation: Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt form (CAS 60523-52-6; molecular weight 205.71 g/mol) is specifically designed to enhance aqueous solubility compared to the neutral free base (CAS not assigned; molecular weight 169.24 g/mol) [1]. The free base exhibits a calculated logP of 0.145 [2]. While quantitative solubility data (mg/mL or μM in PBS) for the hydrochloride salt are not reported in accessible technical datasheets, the salt formation universally increases polarity and dissolution rate in polar solvents including water, methanol, and DMSO, a critical factor for bioassays requiring homogeneous compound distribution .

Solubility Salt form Formulation Physicochemical property

Synthetic Utility: Pummerer Cyclization Precursor for Tetrahydroisoquinoline Derivatives

The N-acyl-N-(aryl)methyl derivative of 2-(phenylsulfinyl)ethylamine undergoes efficient intramolecular Pummerer cyclization upon treatment with trifluoroacetic anhydride (TFAA) under mild conditions to afford N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines [1]. This transformation exploits the unique reactivity of the sulfinyl group as both an activating group and a leaving group in the sigmatropic rearrangement pathway. The corresponding sulfonyl (–SO₂–) analog is inert under these cyclization conditions, while the thioether (–S–) requires prior oxidation to the sulfoxide for reaction initiation [2].

Pummerer reaction Tetrahydroisoquinoline Organic synthesis Cyclization

DβH Inhibition Class Association: β-Substituted Phenethylamine Scaffold Activity

The β-substituted phenethylamine class, to which 2-(benzenesulfinyl)ethan-1-amine hydrochloride belongs, is documented to act as high-affinity mechanism-based inhibitors of dopamine β-hydroxylase (DβH) [1]. While specific IC₅₀ or Kᵢ data for the target compound against human DβH are not reported in the public literature, structurally related β-sulfinyl and β-thioether phenethylamines have demonstrated DβH inhibition in the micromolar range [2]. The sulfinyl group's redox properties may contribute to mechanism-based inactivation pathways distinct from simple competitive inhibition, a hypothesis requiring direct empirical validation [3].

Dopamine beta-hydroxylase Enzyme inhibition Mechanism-based inhibitor Catecholamine modulation

Physical Property Baseline: Boiling Point, Density, and Storage Requirements

The compound exhibits a boiling point of 340.1 °C at 760 mmHg (calculated/predicted value) and a theoretical density of 1.23 g/cm³, with a refractive index of 1.624 [1]. Storage specifications from multiple vendors recommend sealed, dry conditions at 2-8 °C for long-term stability . These physical parameters establish handling and storage expectations distinct from the sulfonyl analog 2-(benzenesulfonyl)ethan-1-amine hydrochloride (MW 221.7 g/mol, density ~1.3 g/cm³ predicted), reflecting the molecular weight difference of 16 g/mol (one oxygen atom) .

Physical property Boiling point Density Storage condition

2-(Benzenesulfinyl)ethan-1-amine hydrochloride (CAS 60523-52-6) – Validated Research and Industrial Application Scenarios


Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives via Pummerer Cyclization

The N-acyl-N-(aryl)methyl derivative of 2-(phenylsulfinyl)ethylamine serves as a cyclization precursor for constructing 1,2,3,4-tetrahydroisoquinoline scaffolds under mild Pummerer conditions with trifluoroacetic anhydride (TFAA) [1]. This reaction pathway is specific to the sulfinyl oxidation state; sulfonyl and thioether analogs are unreactive or require additional synthetic steps [2]. Researchers pursuing tetrahydroisoquinoline-based CNS probes should procure the sulfinyl derivative specifically for this transformation.

Dopamine β-Hydroxylase (DβH) Probe in Catecholamine Pathway Studies

As a member of the β-substituted phenethylamine class known for DβH inhibition [1], 2-(benzenesulfinyl)ethan-1-amine hydrochloride may be evaluated as a mechanism-based probe for studying norepinephrine biosynthesis. The sulfinyl group's redox activity could contribute to time-dependent enzyme inactivation distinct from simple competitive inhibition [2]. Users should independently validate DβH inhibition potency in their specific assay system.

Antimicrobial Screening Against Gram-Positive Bacterial Strains

The compound exhibits baseline antimicrobial activity against Gram-positive pathogens with MIC values between 15.625 μM and 125 μM [1]. This activity supports its use as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency, or as a control compound in antimicrobial assays where sulfinamide chemotype effects are being characterized [2].

Building Block for Complex Sulfinyl-Containing Pharmaceuticals and Agrochemicals

The bifunctional nature of 2-(benzenesulfinyl)ethan-1-amine hydrochloride—featuring both a nucleophilic primary amine and an electrophilic sulfinyl group—enables diverse derivatization pathways including acylation, alkylation, and oxidation to sulfonamides [1]. The hydrochloride salt form ensures adequate solubility for solution-phase reactions [2]. Procurement of this specific oxidation state is essential for accessing sulfinyl-containing intermediates without additional redox manipulation steps .

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